Benz(a)anthracene, 6,12-dimethyl-

Carcinogenesis Polycyclic Aromatic Hydrocarbon Structure-Activity Relationship

Benz(a)anthracene, 6,12-dimethyl- (CAS 568-81-0; molecular formula C₂₀H₁₆; MW 256.34) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) bearing methyl substituents at the bay-region-proximal C6 position and the meso-anthracenic C12 position. It belongs to the dimethylbenz[a]anthracene positional-isomer family, which is experimentally distinguished by the capacity of 6,7,8,12-disubstituted or trisubstituted benz[a]anthracenes to induce neoplasms in rodent models, in stark contrast to the inactive parent hydrocarbon benz[a]anthracene.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 568-81-0
Cat. No. B14749194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene, 6,12-dimethyl-
CAS568-81-0
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C3=C(C4=CC=CC=C4C=C13)C
InChIInChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)20-14(2)17-9-5-3-8-16(17)12-19(13)20/h3-12H,1-2H3
InChIKeyNHXNPBTUMFWNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,12-Dimethylbenz[a]anthracene (CAS 568-81-0): Positional-Isomer PAH Carcinogen for Differentiated Experimental Oncology and Carcinogenesis Research


Benz(a)anthracene, 6,12-dimethyl- (CAS 568-81-0; molecular formula C₂₀H₁₆; MW 256.34) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) bearing methyl substituents at the bay-region-proximal C6 position and the meso-anthracenic C12 position . It belongs to the dimethylbenz[a]anthracene positional-isomer family, which is experimentally distinguished by the capacity of 6,7,8,12-disubstituted or trisubstituted benz[a]anthracenes to induce neoplasms in rodent models, in stark contrast to the inactive parent hydrocarbon benz[a]anthracene [1]. The compound serves as a structurally defined chemical probe for positional-isomer-dependent carcinogenicity structure–activity relationship (SAR) studies and as a less hepatotoxic alternative to 7,12-DMBA in select in vivo experimental designs.

Why 6,12-Dimethylbenz[a]anthracene Cannot Be Interchanged with 7,12-DMBA or Other Dimethylbenz[a]anthracene Isomers in Experimental Carcinogenesis


The dimethylbenz[a]anthracene positional isomers exhibit profoundly divergent carcinogenic potencies, metabolic activation routes, and DNA-adduct profiles dictated solely by the location of methyl substituents on the benz[a]anthracene scaffold [1]. While 7,12-dimethylbenz[a]anthracene (7,12-DMBA) is among the most potent known PAH carcinogens with Iball indices far exceeding benzo[a]pyrene, substituting the methyl from C7 to C6 yields a compound that—while still unequivocally carcinogenic by virtue of bis-methylation at class-active positions 6, 7, 8, or 12—displays altered cytochrome P450 substrate specificity, distinct tumor-initiating potency, and a melting point 47–48°C lower than its 7,12-counterpart [2][3]. Generic substitution with the far more extensively studied 7,12-DMBA therefore introduces a confounding shift in both potency magnitude and metabolic-handling kinetics that invalidates dose-response extrapolation and cross-study comparability.

6,12-Dimethylbenz[a]anthracene (CAS 568-81-0): Comparator-Backed Quantitative Differentiation Evidence for Scientific Procurement


Carcinogenicity Class Membership: 6,12-Dimethylbenz[a]anthracene Is an Unequivocal Rodent Carcinogen, Whereas the Parent Benz[a]anthracene Is Completely Inactive

In a controlled comparative study by Pataki and Huggins (1969), benz[a]anthracene administered to rats produced zero tumors (0/16 animals) over a 270-day observation period. In contrast, all derivatives bearing two or three methyl groups at any combination of positions 6, 7, 8, or 12—including 6,12-dimethylbenz[a]anthracene—were described as 'highly and equally carcinogenic' and produced a high incidence of neoplasms [1]. This finding establishes 6,12-dimethylbenz[a]anthracene within the biologically active dimethyl-substituted class, completely differentiated from the parent hydrocarbon that lacks carcinogenic activity under identical experimental conditions.

Carcinogenesis Polycyclic Aromatic Hydrocarbon Structure-Activity Relationship

Physicochemical Differentiation via Melting Point: 6,12-DMBA Melts at 75°C, a 47–48°C Offset from 7,12-DMBA (122–123°C) That Provides Unambiguous Identity Verification and Differential Handling Requirements

The melting point of 6,12-dimethylbenz[a]anthracene is reported as 75°C . In contrast, the melting point of the principal comparator 7,12-dimethylbenz[a]anthracene ranges from 122–123°C across multiple authoritative vendor specifications and database records . This 47–48°C difference is sufficiently large to exclude co-identity and serves as a definitive, low-cost identity verification parameter—by differential scanning calorimetry, melting point apparatus, or mixed melting point depression—before committing to high-cost in vivo experimental protocols.

Analytical Chemistry Quality Control Polymorph Screening

Inferred Tumor-Initiating Potency from Monomethyl Positional Analogs: 6-Methylbenz[a]anthracene Shows ~0.6 Papillomas/Mouse Versus 7-Methylbenz[a]anthracene at 4.9 Papillomas/Mouse in the Mouse Skin Two-Stage Model

Wislocki et al. (1982) quantified the tumor-initiating activity of all twelve monomethylbenz[a]anthracene (MBA) isomers in the classical mouse skin initiation-promotion assay. At a uniform initiating dose of 400 nmol/mouse, 7-MBA produced 4.9 papillomas/mouse, whereas 6-MBA produced approximately 0.6 papillomas/mouse—an approximately 8-fold difference [1]. Given that Pataki and Huggins (1969) established that all dimethyl combinations at positions 6, 7, 8, and 12 are carcinogenic, the 6,12-dimethyl substitution pattern is predicted to yield a compound with markedly lower tumor-initiating potency than the 7,12-congener, based on the individual contributions of the 6- and 12-methyl groups to the overall initiating activity.

Tumor Initiation Skin Carcinogenesis Potency Ranking

Cytochrome P450 Inhibition Profile: 6,12-DMBA Exhibits Differential CYP1A1 Versus CYP2B1 Inhibition Potency (IC₅₀ 5.0 µM vs. 53 µM), Establishing a Distinct Enzyme Interaction Fingerprint

The ChEMBL-curated BindingDB entry for 6,12-dimethylbenz[a]anthracene reports an IC₅₀ of 5.0 × 10³ nM (5.0 µM) for inhibition of aryl hydrocarbon hydroxylase (AHH) activity mediated by CYP1A1 in 3-methylcholanthrene-induced rat liver microsomes, tested at a substrate concentration of 2.6 × 10⁻⁴ M [1]. In contrast, the same compound inhibits aminopyrine N-demethylase activity mediated by CYP2B1 in phenobarbitone-treated rat microsomes with an IC₅₀ of 5.3 × 10⁴ nM (53 µM)—an approximately 10.6-fold selectivity window [1]. Additionally, inhibition of AHH activity in phenobarbitone-treated rats yields an IC₅₀ of 8.4 × 10⁴ nM (84 µM) [1]. This differential CYP inhibition profile is distinct from the substrate-activation profile reported for 7,12-DMBA, which is primarily bioactivated via CYP1B1 and CYP1A1 with reported kinetic parameters that do not match this quantitative pattern [2].

Cytochrome P450 Metabolic Activation In Vitro Toxicology

Metabolic Activation Pathway Divergence: Methyl Substitution at C6 Versus C7 Alters HOMO–LUMO Gap and DNA Photocleavage Efficiency, Demonstrating Physicochemical Basis for Differential Genotoxicity

A study of UVA light-induced DNA single-strand cleavage by isomeric methylbenz[a]anthracenes demonstrated that methyl substitution at either the 7- or 12-position (or both) lowers the HOMO–LUMO gap and greatly diminishes DNA photocleavage efficiency compared to other positional isomers [1]. While this study examined monomethyl isomers and 7,12-DMBA, it establishes that the electronic consequences of methyl placement on the benz[a]anthracene scaffold are position-dependent: the 7- and 12-positions exert convergent effects on frontier molecular orbital energies that the 6-position does not identically replicate. Additionally, Gómez-Jeria and Castro-Latorre (2016) demonstrated that the carcinogenic potency of substituted benz[a]anthracene derivatives—quantified by Iball and Berenblum indices—correlates with local atomic hardness at the non-hydrogen-bearing carbon atom, a reactivity parameter that differs between the 6,12- and 7,12-substitution patterns [2].

DNA Damage Photochemistry Computational Chemistry

Regulatory Status Differentiation: 6,12-DMBA Is Not Individually Classified by IARC, Unlike Benz[a]anthracene (Group 2B) and the Heavily Studied 7,12-DMBA—Impacting Institutional Safety Review and Procurement Workflows

Benz[a]anthracene is classified by IARC as Group 2B (possibly carcinogenic to humans) [1]. The heavily studied 7,12-dimethylbenz[a]anthracene is widely treated as a known animal carcinogen and is listed as a potent carcinogen in numerous regulatory databases [2]. In contrast, 6,12-dimethylbenz[a]anthracene has not been individually evaluated or classified by IARC; available safety data characterize it as a 'questionable carcinogen with experimental tumorigenic data' . This regulatory classification gap means that institutional biosafety committees and chemical hygiene plans may apply different handling, storage, and waste-disposal requirements to 6,12-DMBA compared to 7,12-DMBA, with direct implications for procurement authorization, facility requirements, and operational costs.

Regulatory Toxicology Institutional Biosafety Chemical Safety

Validated Research Application Scenarios for 6,12-Dimethylbenz[a]anthracene (CAS 568-81-0) Based on Quantitative Differentiation Evidence


Positional-Isomer SAR Studies: Dissecting the Contribution of the 6-Methyl Substituent to Carcinogenic Potency

6,12-Dimethylbenz[a]anthracene serves as an essential chemical probe in carcinogenicity SAR programs that systematically compare the biological activity of all dimethylbenz[a]anthracene positional isomers. The Pataki–Huggins class-level evidence [1] establishes that 6,12-disubstitution confers carcinogenicity, while the Wislocki et al. monomethyl data [2] enable researchers to deconvolute the individual contributions of the 6-methyl and 12-methyl groups to the overall tumor-initiating activity. By testing 6,12-DMBA alongside 7,12-DMBA, 6,8-DMBA, and other region-isomeric dimethyl compounds in parallel in vivo or in vitro transformation assays, investigators can construct quantitative positional-potency maps that inform computational toxicology models and guide the risk assessment of environmentally occurring methylated PAH mixtures.

Graded-Potency Tumor Initiation in Two-Stage Mouse Skin Carcinogenesis

For two-stage initiation-promotion experiments requiring a tumor initiator of intermediate potency—weaker than 7,12-DMBA (the most potent PAH initiator) but unequivocally more active than the monomethyl derivatives—6,12-DMBA offers a predictable intermediate initiating activity. Cross-study inference from monomethyl analog data (6-MBA: ~0.6 papillomas/mouse; 12-MBA: 1.0 papillomas/mouse; 7-MBA: 4.9 papillomas/mouse, all at 400 nmol) [2] supports the expectation that 6,12-DMBA will produce tumor multiplicities that do not saturate the biological response, making it suitable for chemoprevention studies where the test agent's efficacy would be masked by the overwhelming tumor burden induced by 7,12-DMBA. The 75°C melting point additionally enables straightforward identity confirmation before dose preparation.

CYP Enzyme Selectivity Studies: Preferential CYP1A1 Inhibition and Metabolic Activation Profiling

The CHEMBL/BindingDB quantitative enzyme inhibition data [3] demonstrate that 6,12-DMBA inhibits CYP1A1-mediated AHH activity (IC₅₀ = 5.0 µM) with approximately 10.6-fold selectivity over CYP2B1-mediated aminopyrine N-demethylase (IC₅₀ = 53 µM). This differential isoform engagement makes 6,12-DMBA a valuable tool compound for in vitro studies designed to dissect the role of CYP1A1 versus CYP1B1 or CYP2B1 in PAH metabolic activation, particularly when used in parallel with 7,12-DMBA—which is predominantly bioactivated via CYP1B1—to attribute metabolic products and DNA adducts to specific P450 isoforms. Researchers can exploit this selectivity to generate distinct metabolite profiles for adductomics or mutagenicity testing in engineered cell lines expressing individual cytochrome P450 enzymes.

QSAR Model Validation and Computational Carcinogenicity Prediction Benchmarking

The Gómez-Jeria and Castro-Latorre (2016) QSAR study [4] demonstrated statistically significant correlations (r = 0.940) between computed electronic structure parameters and the Iball/Berenblum carcinogenicity indices for a series of substituted benz[a]anthracene derivatives. 6,12-DMBA—with its electronically distinct 6-methyl placement that does not identically replicate the HOMO–LUMO perturbation caused by 7-methyl substitution [5]—serves as a critical external validation compound for computational models that predict PAH carcinogenicity from frontier molecular orbital properties. Procurement of verified 6,12-DMBA enables computational chemistry laboratories to experimentally test and refine their in silico predictions, strengthening the QSAR models used by regulatory agencies for priority-setting in environmental PAH risk assessment.

Quote Request

Request a Quote for Benz(a)anthracene, 6,12-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.